![molecular formula C22H20N2O3 B267006 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B267006.png)
2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide, also known as MICA, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. MICA is a potent inhibitor of the protein kinase CK2, which has been shown to play a crucial role in the growth and survival of cancer cells.
作用機序
2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in cell growth and survival. Inhibition of CK2 by 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models.
Biochemical and Physiological Effects:
2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on CK2, 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has been shown to inhibit other protein kinases, including AKT and ERK. 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has also been shown to induce autophagy in cancer cells, which is a process that leads to the degradation of damaged organelles and proteins. In addition, 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide is its potency as an inhibitor of CK2. 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has been shown to be effective at inhibiting CK2 at concentrations as low as 10 nM. In addition, 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has been shown to be selective for CK2, with little or no effect on other protein kinases. However, one limitation of 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide. One area of research is the development of more potent and selective inhibitors of CK2. Another area of research is the investigation of the potential therapeutic applications of 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide in other diseases, including neurodegenerative disorders and viral infections. Finally, there is a need for further research on the mechanisms of action of 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide, including its effects on autophagy and inflammation.
合成法
The synthesis of 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-methoxybenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(3-aminophenyl) methanesulfonamide in the presence of triethylamine to yield the intermediate product. The final step involves the reaction of the intermediate product with N-(3-methylphenyl) isatoic anhydride to yield 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide.
科学的研究の応用
2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has been extensively studied for its potential applications in cancer research. CK2 is overexpressed in a wide range of cancer cells, and its inhibition has been shown to induce apoptosis and reduce tumor growth. 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has been shown to be a potent inhibitor of CK2 and has demonstrated efficacy in a variety of cancer cell lines. In addition to its potential as an anti-cancer agent, 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has also been investigated for its potential as a therapeutic agent for other diseases, including neurodegenerative disorders and viral infections.
特性
製品名 |
2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide |
|---|---|
分子式 |
C22H20N2O3 |
分子量 |
360.4 g/mol |
IUPAC名 |
2-methoxy-N-[3-[methyl(phenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H20N2O3/c1-24(18-11-4-3-5-12-18)22(26)16-9-8-10-17(15-16)23-21(25)19-13-6-7-14-20(19)27-2/h3-15H,1-2H3,(H,23,25) |
InChIキー |
RFIIXOPKXJCGFF-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC |
正規SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B266924.png)
![2-(4-{[(2-Phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B266926.png)
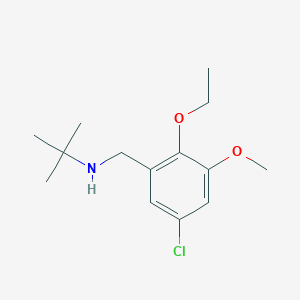
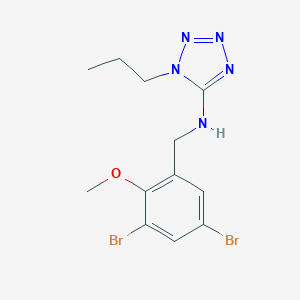
![N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B266947.png)
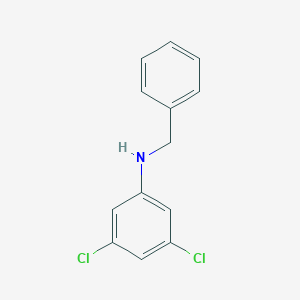
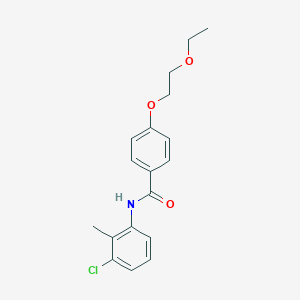
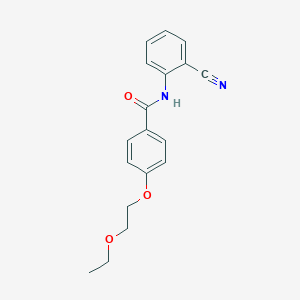
![N-[4-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide](/img/structure/B266954.png)
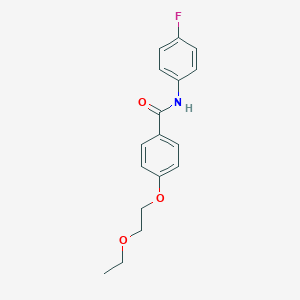
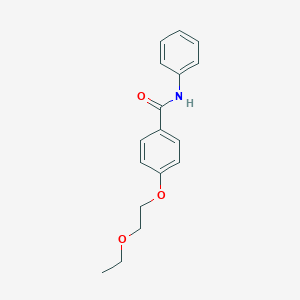
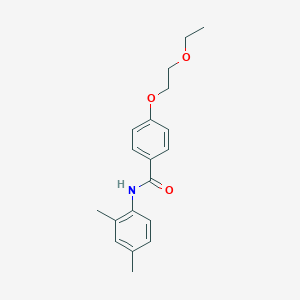
![N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide](/img/structure/B266960.png)
![2,6-difluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B266962.png)